molecular formula C11H9NO3 B11899287 8-Hydroxy-4-methylquinoline-2-carboxylic acid

8-Hydroxy-4-methylquinoline-2-carboxylic acid

Cat. No.: B11899287
M. Wt: 203.19 g/mol
InChI Key: JRBYYRCRPPIDOS-UHFFFAOYSA-N
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Description

8-Hydroxy-4-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4-methylquinoline-2-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-hydroxyquinoline with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields 8-Hydroxyquinoline-2-carboxylic acid, which can then be methylated at the 4-position using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4-methylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: It has shown potential as an anticancer agent and is being investigated for its role in neuroprotection and as an iron chelator.

    Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy-4-methylquinoline-2-carboxylic acid varies depending on its application:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes.

    Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting key signaling pathways.

    Neuroprotection: As an iron chelator, it reduces oxidative stress in neuronal cells by binding to free iron and preventing the formation of harmful free radicals.

Comparison with Similar Compounds

8-Hydroxy-4-methylquinoline-2-carboxylic acid can be compared with other quinoline derivatives:

    8-Hydroxyquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    4,8-Dihydroxyquinoline-2-carboxylic acid: Contains an additional hydroxyl group, which may enhance its chelating ability but also increases its reactivity.

    Quinolobactin: A quinoline derivative with a methoxy group, known for its role as a siderophore in bacteria.

The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound provides it with distinct chemical properties and a wide range of applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-hydroxy-4-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)12-10-7(6)3-2-4-9(10)13/h2-5,13H,1H3,(H,14,15)

InChI Key

JRBYYRCRPPIDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2O)C(=O)O

Origin of Product

United States

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